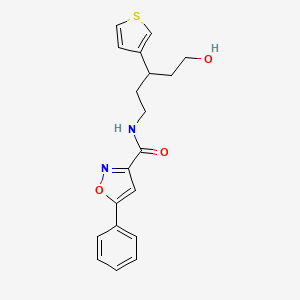

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-10-7-14(16-8-11-25-13-16)6-9-20-19(23)17-12-18(24-21-17)15-4-2-1-3-5-15/h1-5,8,11-14,22H,6-7,9-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWAIZYJLYJMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC(CCO)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-5-phenylisoxazole-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer activity. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its biological activity. The structural formula can be represented as follows:

This structure includes a thiophene group, which contributes to its unique pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated that derivatives of isoxazoles possess selective cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown IC50 values below 12 μM against human cancer cell lines such as A549 (lung carcinoma) and MDA-MB 231 (breast cancer) .

Mechanism of Action:

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways. One study highlighted that related compounds inhibit the phosphorylation of STAT3, a pathway implicated in cancer progression . This suggests that this compound may similarly disrupt these pathways, leading to reduced tumor growth.

Cytotoxicity and Selectivity

The selectivity of this compound for cancerous cells over normal cells is crucial for its therapeutic potential. The evaluation of its cytotoxicity has shown promising results, indicating that it may induce cell death primarily through necrosis rather than apoptosis, as evidenced by flow cytometry analyses .

Comparative Efficacy

To understand its efficacy relative to other known compounds, the following table summarizes the IC50 values reported for various isoxazole derivatives against different cancer cell lines:

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-(4-chlorophenyl)-5-carboxamidyl | Colon 38 | 2.5 |

| N-(5-hydroxy-3-(thiophen-3-yl)pentyl) | A549 | < 12 |

| Benznidazole | COLO 205 | < 12 |

| Novel Isoxazole Derivative | MDA-MB 231 | < 12 |

This table illustrates the competitive potency of this compound compared to established anticancer agents.

Synthesis and Evaluation

In a significant study, researchers synthesized several derivatives of isoxazoles and evaluated their biological activities. The findings indicated that modifications in the chemical structure could enhance anticancer properties while maintaining selectivity towards tumor cells .

In Vivo Studies

While most studies focus on in vitro assessments, future research should include in vivo models to evaluate the pharmacokinetics and therapeutic efficacy of this compound in living organisms. Such studies will be crucial for understanding dosage requirements and potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Isoxazole Motifs

a) N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

- Structural Differences: Thiophene substitution: 5-methylthiophen-2-yl vs. thiophen-3-yl in the target compound. Core substitution: Isoxazole-4-carboxamide vs. isoxazole-3-carboxamide. Functional groups: Diethylaminophenyl vs. phenyl and hydroxyl groups.

- Implications: The 2-position thiophene substitution and diethylamino group may enhance lipophilicity and alter receptor binding compared to the target compound’s 3-thiophenyl and hydroxyl groups. Synthesis pathways differ significantly, with the analog requiring multi-step oxime formation and cyclization .

b) N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide ()

- Structural Differences :

- Substituted phenyl group: 3-hydroxyphenyl vs. unsubstituted phenyl in the target compound.

- Chain structure: Lacks the pentyl-thiophene moiety.

- Implications: The absence of the thiophene-pentyl chain reduces molecular complexity and may limit interactions with hydrophobic binding pockets.

Thiophene-Containing Derivatives with Bioactive Potential

a) 5-Aryl-2-(1H-tetrazol-5-yl)thiophen-3-amines ()

- Structural Differences: Tetrazole substituent vs. isoxazole-carboxamide in the target compound. Amino group at thiophene-3-position vs. carboxamide-linked pentyl chain.

- Implications :

- Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability. The target compound’s isoxazole-carboxamide may offer similar advantages but with distinct electronic properties.

- Anticancer activity reported for tetrazolyl-thiophenes suggests a possible therapeutic overlap, though mechanistic differences are likely .

b) N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide ()

- Structural Differences :

- Benzodioxole and benzothiadiazole rings vs. phenyl and thiophene in the target compound.

- Propyl chain vs. pentyl chain.

Electronic and Antioxidant Properties

- Key Findings from : HOMO-LUMO gaps influence antioxidant activity. For example, a smaller gap (3.81 eV in N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide) correlates with stronger antioxidant properties compared to analogs with larger gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.